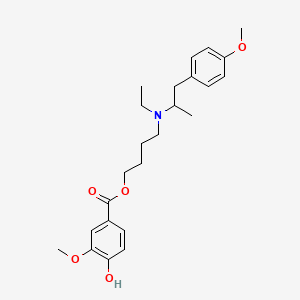

Mebeverine Hydrochloride Impurity H

Description

Significance of Impurity Profiling in Modern Pharmaceutical Science

Impurity profiling, the systematic process of identifying and quantifying impurities in a pharmaceutical product, is a cornerstone of modern pharmaceutical quality assurance. longdom.orgglobalpharmatek.com It is essential for several key reasons:

Patient Safety: Some impurities can be toxic, even at very low concentrations, posing a direct risk to patient health. longdom.orgbiomedres.us Thorough impurity profiling is crucial for identifying and mitigating these potential hazards. longdom.org

Drug Efficacy and Stability: Impurities can potentially degrade the active pharmaceutical ingredient, leading to a reduction in the drug's potency and shelf life. longdom.orgregistech.com

Regulatory Compliance: Adherence to stringent regulatory standards for impurity levels is a mandatory requirement for gaining and maintaining market approval for any pharmaceutical product. longdom.orgijpsjournal.com

Process Optimization: Understanding the impurity profile can provide valuable insights into the manufacturing process, enabling optimization to minimize the formation of unwanted by-products. globalpharmatek.comregistech.com

Classification and Regulatory Context of Pharmaceutical Impurities

The ICH guidelines categorize impurities into three main types: organic impurities, inorganic impurities, and residual solvents. ich.orgyoutube.com This article will focus on organic impurities, which are further classified into process-related impurities and degradation products.

Process-related impurities are substances that are formed during the manufacturing process of the API. aquigenbio.comyoutube.com These can include unreacted starting materials, intermediates, by-products of the synthesis, reagents, and catalysts. jpionline.orgich.org The synthetic route and the reaction conditions employed play a significant role in the types and levels of process-related impurities that may be present in the final drug substance. aquigenbio.com

Degradation products are impurities that result from the chemical breakdown of the drug substance over time. jpionline.orgregistech.com This degradation can be influenced by various factors such as exposure to light, heat, humidity, or interaction with other components in the drug formulation. registech.com Forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, and photolysis, are conducted to identify potential degradation products. nih.govresearchgate.net

Methodological Imperatives for Impurity Control in Drug Development and Manufacturing

Effective control of pharmaceutical impurities necessitates a multi-faceted approach throughout the drug development and manufacturing lifecycle. veeprho.com This includes:

Robust Analytical Methods: The development and validation of sensitive and specific analytical methods are paramount for the accurate detection and quantification of impurities. biomedres.usgmpinsiders.com Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are widely used for this purpose. aquigenbio.comgmpinsiders.com

Process Understanding and Control: A thorough understanding of the manufacturing process allows for the implementation of controls to minimize impurity formation. veeprho.com This can involve optimizing reaction conditions, controlling the quality of starting materials, and implementing appropriate purification steps. registech.comveeprho.com

Stability Testing: A comprehensive stability testing program is essential to monitor the formation of degradation products over the shelf life of the drug product and to establish appropriate storage conditions. registech.com

Mebeverine (B1676125) Hydrochloride Impurity H: A Case Study

Mebeverine hydrochloride is an antispasmodic medication used to relieve symptoms of irritable bowel syndrome. As with any API, its synthesis and storage can lead to the formation of impurities. Mebeverine Hydrochloride Impurity H is one such impurity that requires careful monitoring and control.

Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 4-[Ethyl[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]butyl 4-hydroxy-3-methoxybenzoate |

| CAS Number | 2514745-46-9 |

| Molecular Formula | C₂₄H₃₃NO₅ |

| Molecular Weight | 415.53 g/mol |

Data sourced from Pharmaffiliates. pharmaffiliates.com

Origin and Formation of this compound

The precise origin of this compound can be multifaceted, potentially arising as both a process-related impurity and a degradation product.

As a Process-Related Impurity: The synthesis of mebeverine hydrochloride involves several chemical steps. amazonaws.com Impurity H could potentially be formed as a by-product during the coupling of intermediates or from the use of starting materials containing related structures. For instance, variations in the synthesis of the butanol chain or the veratric acid moiety could lead to the formation of this specific impurity.

As a Degradation Product: Mebeverine, being an ester, is susceptible to hydrolysis. researchgate.net While the primary degradation pathway involves the cleavage of the ester bond to form veratric acid and mebeverine alcohol, other degradation pathways under specific stress conditions (e.g., oxidative or specific pH conditions) could potentially lead to modifications of the parent molecule, resulting in the formation of Impurity H. nih.govresearchgate.netresearchgate.net Studies on the stress degradation of mebeverine hydrochloride have shown its susceptibility to degradation under acidic, alkaline, and oxidative conditions. nih.govresearchgate.net

Analytical Methodologies for Detection and Quantification

The control of this compound relies on the use of sophisticated analytical techniques capable of separating it from the main API and other potential impurities. Stability-indicating HPLC methods are commonly developed for this purpose. nih.govtandfonline.com

| Analytical Technique | Description | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | A widely used technique for separating, identifying, and quantifying components in a mixture. aquigenbio.combiomedres.us For mebeverine and its impurities, reversed-phase HPLC is often employed. researchgate.nettandfonline.com | Column: C18 columns are frequently used. nih.govresearchgate.netMobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724), tetrahydrofuran). nih.govresearchgate.netDetection: UV detection at a specific wavelength (e.g., 225 nm) is common. researchgate.nettandfonline.com |

| Ultra-Performance Liquid Chromatography (UPLC) | A high-resolution version of HPLC that uses smaller particle size columns, allowing for faster and more efficient separations. researchgate.nettandfonline.com | Similar to HPLC but with optimized parameters for higher resolution and speed. |

| Mass Spectrometry (MS) | Often coupled with LC (LC-MS) to provide structural information about the impurities, aiding in their identification and characterization. aquigenbio.comgmpinsiders.com | Provides mass-to-charge ratio of the impurity, confirming its molecular weight. researchgate.net |

The development of these methods involves a validation process to ensure they are accurate, precise, linear, and robust, as per ICH guidelines. researchgate.nettandfonline.com

The focused study of this compound highlights the critical importance of impurity profiling and control in the pharmaceutical industry. The meticulous identification, characterization, and quantification of such impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of medicines. Through the application of advanced analytical methodologies and a deep understanding of chemical processes, the pharmaceutical industry strives to deliver high-quality drug products with well-defined and controlled impurity profiles.

Structure

3D Structure

Properties

Molecular Formula |

C24H33NO5 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C24H33NO5/c1-5-25(18(2)16-19-8-11-21(28-3)12-9-19)14-6-7-15-30-24(27)20-10-13-22(26)23(17-20)29-4/h8-13,17-18,26H,5-7,14-16H2,1-4H3 |

InChI Key |

GZQCFEFLNWBIOI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCCCOC(=O)C1=CC(=C(C=C1)O)OC)C(C)CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Mebeverine Hydrochloride As a Pharmaceutical Active Substance: Impurity Context

Overview of Mebeverine (B1676125) Hydrochloride Manufacturing Stream

The synthesis of Mebeverine Hydrochloride is a multi-step process that can be approached through various synthetic routes. A commonly employed method involves the esterification of 3,4-dimethoxybenzoic acid (Veratric acid) followed by a coupling reaction. amazonaws.com

A representative manufacturing process can be outlined as follows:

Esterification: Veratric acid is reacted with 4-bromobutanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a suitable solvent like toluene. This step yields the intermediate, 4-bromobutyl 3,4-dimethoxybenzoate. amazonaws.com

Amine Synthesis: In a separate pathway, 4-methoxyphenyl (B3050149) acetone (B3395972) undergoes reductive amination with aqueous ethylamine (B1201723) in the presence of a reducing agent (e.g., Raney Ni and hydrogen gas) to produce N-ethyl-1-(4-methoxyphenyl)propan-2-amine. amazonaws.com

Coupling Reaction: The two intermediates, 4-bromobutyl 3,4-dimethoxybenzoate and N-ethyl-1-(4-methoxyphenyl)propan-2-amine, are then reacted together. This dehydrohalogenation reaction, typically carried out in a solvent such as acetone or methyl ethyl ketone (MEK), forms the Mebeverine base. amazonaws.com

Salt Formation: Finally, the Mebeverine base is treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate Mebeverine Hydrochloride as a white crystalline powder. amazonaws.com

During the synthesis, process-related impurities can be formed. For instance, in the synthesis of the intermediate 4-bromobutyl 3,4-dimethoxybenzoate, if 1,4-dibromobutane (B41627) is used instead of 4-bromobutanol, a dimer impurity can be formed. amazonaws.com The choice of reagents and optimization of reaction conditions are crucial to minimize the formation of such impurities and achieve a high purity final product. amazonaws.com Some reported manufacturing processes have noted the formation of a dimer impurity at levels of 8-12% during the synthesis of an intermediate. amazonaws.com

General Considerations for API Stability and Impurity Generation Pathways within Mebeverine Hydrochloride Systems

The stability of an API is a critical factor that determines its shelf-life and the potential for the formation of degradation products. Forced degradation studies are performed to understand the degradation pathways of a drug substance under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light. nih.govajptr.com

For Mebeverine Hydrochloride, studies have shown that it is susceptible to degradation under certain conditions. nih.govtandfonline.com

Acid and Base Hydrolysis: Mebeverine Hydrochloride has been observed to degrade under both acidic and alkaline conditions. nih.govajptr.com Forced degradation studies involving treatment with hydrochloric acid and sodium hydroxide (B78521) have confirmed the formation of degradation products. ajptr.com One study noted degradation only in base hydrolysis, while the drug was stable to other stress conditions. tandfonline.comtandfonline.com The primary degradation pathway under hydrolytic conditions is the cleavage of the ester linkage, leading to the formation of Veratric acid and Mebeverine alcohol. ajptr.com

Oxidative Degradation: The molecule is also susceptible to oxidative stress. nih.gov Treatment with hydrogen peroxide has been shown to cause degradation, resulting in a mixture of unknown degradation products. nih.gov

Thermal and Photolytic Stability: Some studies indicate that Mebeverine Hydrochloride is relatively stable under thermal and photolytic stress. tandfonline.com However, another study mentions performing degradation studies under heat and light. nih.gov

The chemical structure of Mebeverine Hydrochloride Impurity H, 4-[Ethyl[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]butyl 4-hydroxy-3-methoxybenzoate, suggests that it is likely a degradation product. alentris.orgpharmaffiliates.com The presence of a hydroxyl group in place of one of the methoxy (B1213986) groups on the benzoate (B1203000) ring points towards a demethylation reaction. This type of degradation can potentially occur under certain stress conditions encountered during manufacturing, storage, or even in vivo metabolism.

The following table summarizes the findings from forced degradation studies on Mebeverine Hydrochloride:

| Stress Condition | Observation | Potential Degradation Products | Reference |

| Acid Hydrolysis | Degradation observed | Veratric acid, Mebeverine alcohol | nih.govajptr.com |

| Base Hydrolysis | Degradation observed | Veratric acid, Mebeverine alcohol | nih.govajptr.comtandfonline.com |

| Oxidative (H₂O₂) | Degradation observed | Mixture of unknown degradation products | nih.govajptr.com |

| Thermal Stress | Generally stable, though some studies investigate it | - | nih.govtandfonline.com |

| Photolytic Stress | Generally stable, though some studies investigate it | - | nih.govtandfonline.com |

Table 2: Summary of Forced Degradation Studies on Mebeverine Hydrochloride

The control of impurities, whether they are process-related or arise from degradation, is achieved through a combination of robust manufacturing process controls and the development of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify them. ajptr.comtandfonline.com

Mebeverine Hydrochloride Impurity H: Origin, Formation Mechanisms, and Advanced Structural Elucidation

Pathways of Impurity H Formation

The presence of Impurity H in Mebeverine (B1676125) Hydrochloride can arise from two primary sources: degradation of the drug substance under various stress conditions and as a byproduct of the synthetic process.

Forced Degradation Studies and Identification of Relevant Stress Conditions

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods and for elucidating the potential degradation pathways of a drug substance. Studies on Mebeverine Hydrochloride have exposed the drug to hydrolytic, oxidative, photolytic, and thermal stress to identify the conditions under which it degrades. pharmaffiliates.com

The structural difference between Mebeverine and Impurity H lies in the benzoate (B1203000) moiety; Mebeverine contains a 3,4-dimethoxybenzoate group, whereas Impurity H possesses a 4-hydroxy-3-methoxybenzoate group. pharmaffiliates.comresearchgate.net This suggests that the formation of Impurity H from Mebeverine would require a selective O-demethylation reaction. Metabolic studies of mebeverine have confirmed that O-demethylation of the veratric acid portion to form vanillic acid is a known metabolic pathway in vivo. amazonaws.com This provides a strong indication that similar chemical transformations could occur under specific stress conditions.

Hydrolysis is a common degradation pathway for esters like Mebeverine.

Alkaline Conditions: Mebeverine Hydrochloride shows significant degradation under alkaline or base hydrolysis conditions. pharmaffiliates.comsynzeal.com Multiple studies confirm that the drug is labile when exposed to bases like sodium hydroxide (B78521) (e.g., 0.1 M NaOH), with degradation increasing at higher temperatures. pharmaffiliates.com The primary degradation products typically identified are veratric acid and 4-{ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino}-1-butanol, resulting from the cleavage of the ester bond.

Acidic Conditions: The stability of Mebeverine in acidic media depends on the severity of the conditions. Significant degradation has been observed when the drug is refluxed in strong acids like 1 M HCl. pharmaffiliates.com However, other studies report that the drug is relatively stable under milder acidic stress. synzeal.com The formation of Impurity H is not reported as a primary product of acid hydrolysis; instead, cleavage of the ester bond is the more favored pathway.

Neutral Conditions: In neutral conditions, such as refluxing in water, mild hydrolysis of Mebeverine has been observed. pharmaffiliates.com

Exposure to oxidative conditions has been shown to degrade Mebeverine Hydrochloride. pharmaffiliates.com Studies using hydrogen peroxide (H₂O₂) as the oxidizing agent revealed that the drug is susceptible to degradation, particularly at higher concentrations of H₂O₂ and elevated temperatures. pharmaffiliates.com While specific degradation products are not always fully characterized in all studies, some research indicates the drug is unstable under oxidative stress. pharmaffiliates.com Conversely, other reports suggest the drug is stable to the specific oxidative conditions tested, highlighting the dependency on the experimental setup. synzeal.comdaicelpharmastandards.com

Mebeverine Hydrochloride has been found to be largely stable under photolytic stress. pharmaffiliates.com When exposed to either visible or UV light, only a slight decrease in the concentration of the parent drug is typically observed, indicating a low susceptibility to photolytic degradation. pharmaffiliates.com

In solid form, Mebeverine Hydrochloride is generally stable under thermal stress. pharmaffiliates.com Studies involving exposure to dry heat (e.g., 60°C to 105°C) have shown the drug to be resistant to thermal degradation. synzeal.com

Table 1: Summary of Forced Degradation Studies on Mebeverine Hydrochloride

| Stress Condition | Conditions Applied | Observation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl to 1 M HCl, Room Temperature to Reflux | Significant degradation observed in 1 M HCl under reflux. Relatively stable in milder conditions. | pharmaffiliates.comamazonaws.com |

| Alkaline Hydrolysis | 0.1 M NaOH, Room Temperature to Reflux | Significant degradation observed. | pharmaffiliates.comamazonaws.com |

| Neutral Hydrolysis | Reflux in water | Mild degradation observed. | pharmaffiliates.comamazonaws.com |

| Oxidative Degradation | 3% to 30% H₂O₂, various temperatures | Degradation observed, particularly with higher concentrations of H₂O₂ and heat. | pharmaffiliates.comamazonaws.com |

| Photolytic Degradation | Exposure to UV and/or visible light | Generally stable, with only slight degradation noted. | pharmaffiliates.comamazonaws.com |

| Thermal Degradation | Solid drug exposed to heat (e.g., 105°C) | Generally stable. | pharmaffiliates.com |

Synthesis-Related Origins of Impurity H

The most probable pathway for the formation of Mebeverine Impurity H is during the synthesis of the Mebeverine API. The synthesis of Mebeverine Hydrochloride involves the esterification of 4-{ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino}-1-butanol with Veratric acid (3,4-dimethoxybenzoic acid). synzeal.com

A common impurity in the starting material, Veratric acid, is Vanillic acid (4-hydroxy-3-methoxybenzoic acid). Vanillic acid possesses a chemical structure very similar to Veratric acid, differing only by a hydroxyl group in place of a methoxy (B1213986) group at the C4 position of the benzene (B151609) ring.

If Vanillic acid is present as an impurity in the Veratric acid raw material, it can participate in the esterification reaction in the same way as Veratric acid. This parallel reaction results in the formation of Mebeverine Impurity H alongside the intended Mebeverine molecule. Therefore, controlling the purity of the Veratric acid starting material is a critical step in minimizing the level of Impurity H in the final drug substance. synzeal.com

By-products from Reaction Intermediates

During the synthesis of Mebeverine Hydrochloride, the formation of impurities can occur through side reactions involving various chemical intermediates. The manufacturing process often involves the coupling of two key fragments: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine and a derivative of veratric acid linked to a butyl chain. amazonaws.com

One documented example of a by-product arising from a reaction intermediate involves the synthesis of 4-bromobutyl 3,4-dimethoxybenzoate. amazonaws.comamazonaws.com Early synthetic routes utilized 1,4-dibromobutane (B41627) to react with the sodium salt of veratric acid. amazonaws.comamazonaws.com This approach, however, suffered from the formation of a significant dimer impurity, Butane-1,4-diyl bis(3,4-dimethoxybenzoate), where the veratric acid moiety is attached to both ends of the butane (B89635) chain. amazonaws.compharmaffiliates.com The formation of this dimer, which can reach levels of 8-12%, complicates the purification process. amazonaws.com To mitigate this, modified synthetic processes now preferentially use 4-bromobutanol, which dramatically improves the yield and minimizes the formation of this dimeric by-product. amazonaws.comamazonaws.com

Impurities Arising from Raw Materials

The purity of the starting materials used in API synthesis is paramount, as impurities present in these raw materials can be carried through the reaction sequence to become impurities in the final product. The primary raw materials for Mebeverine Hydrochloride synthesis include veratric acid (3,4-dimethoxybenzoic acid) and 4-methoxyphenyl (B3050149) acetone (B3395972). amazonaws.comjournaljpri.com

The specific structure of Mebeverine Impurity H, identified as 4-[Ethyl[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]butyl 4-hydroxy-3-methoxybenzoate, strongly suggests its origin lies in an impurity within the veratric acid starting material. alentris.orgsynchemia.com Veratric acid is structurally very similar to vanillic acid (4-hydroxy-3-methoxybenzoic acid). If vanillic acid is present as a contaminant in the veratric acid raw material, it can participate in the esterification reaction in the same manner as veratric acid. This would lead directly to the formation of Impurity H, which is essentially a mebeverine analogue containing a vanillic acid moiety instead of a veratric acid moiety.

Influence of Process Parameters on Impurity Profile

The conditions under which a chemical synthesis is performed can significantly influence the types and quantities of impurities that are formed. Key process parameters include temperature, reaction time, pH, and the choice of solvents, catalysts, and reagents. amazonaws.com In the synthesis of mebeverine, optimization of these parameters is crucial for maximizing yield and purity. amazonaws.comjournaljpri.com

For instance, the choice of dehydrating agents, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, during esterification can affect the reaction's outcome and impurity profile. amazonaws.com Furthermore, forced degradation studies on mebeverine hydrochloride have shown that the molecule is susceptible to degradation under certain stress conditions, such as in alkaline, acidic, and oxidative environments. nih.govajptr.com It has been noted that the chemical structure of mebeverine can change significantly in alkaline solutions. nih.gov Such degradation could potentially occur during the manufacturing process if pH and temperature are not strictly controlled. A plausible degradation pathway for the formation of Impurity H is the selective demethylation of the veratric acid portion of the mebeverine molecule, converting a methoxy group into a hydroxyl group under harsh process conditions.

Proposed Mechanistic Schemes for Impurity H Generation

Based on the structure of Mebeverine Impurity H and an analysis of the synthetic route, two primary mechanisms for its formation can be proposed:

Impurity Carry-Over from Raw Material: This is considered the most direct and likely pathway. The mechanism begins with veratric acid (3,4-dimethoxybenzoic acid) that is contaminated with small amounts of vanillic acid (4-hydroxy-3-methoxybenzoic acid). This impure starting material is then subjected to the standard synthetic steps for mebeverine production. The vanillic acid, reacting alongside the veratric acid, is converted into its corresponding butyl ester derivative and subsequently coupled with N-Ethyl-1-(4-methoxyphenyl)propan-2-amine. The final product is a mixture of Mebeverine Hydrochloride and Mebeverine Impurity H, which then must be controlled to within acceptable limits.

In-Process Degradation (Demethylation): A second possible mechanism involves the chemical degradation of the mebeverine molecule itself or a late-stage intermediate during the manufacturing process. The ether linkages of the two methoxy groups on the benzoate ring are potentially susceptible to cleavage under certain conditions. Exposure to high temperatures, strong acids, or strong bases could lead to a nucleophilic or electrophilic attack that removes the methyl group from the 4-position methoxy group, resulting in the formation of a phenolic hydroxyl group and thus generating Impurity H.

Advanced Structural Elucidation Strategies for Mebeverine Hydrochloride Impurity H

The definitive identification and characterization of pharmaceutical impurities are essential for quality control and regulatory compliance. This requires the use of advanced analytical techniques capable of providing unambiguous structural information. For Mebeverine Impurity H, a combination of chromatographic and spectroscopic methods is employed. High-Performance Liquid Chromatography (HPLC) is used to separate the impurity from the main API and other related substances. nih.govajptr.com Following separation, mass spectrometry provides accurate molecular weight information, and Nuclear Magnetic Resonance (NMR) spectroscopy is used for the definitive assignment of the chemical structure. synchemia.comresearchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment.amazonaws.comnih.gov

NMR spectroscopy is one of the most powerful analytical tools for the elucidation of molecular structures in organic chemistry. researchgate.netdocumentsdelivered.com It provides detailed information about the chemical environment of individual atoms (specifically, nuclei such as ¹H and ¹³C) within a molecule. For complex structures like pharmaceutical impurities, multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used to piece together the complete molecular framework. The structure of Mebeverine EP Impurity H has been unequivocally confirmed using techniques that include 1H NMR and mass spectrometry. synchemia.com

Proton (¹H) NMR spectroscopy provides data on the number of different types of protons in a molecule, the number of protons of each type, and their connectivity. The analysis of the ¹H NMR spectrum of Mebeverine Impurity H allows for its clear differentiation from the parent mebeverine molecule.

The key differences in the ¹H NMR spectrum of Impurity H compared to Mebeverine Hydrochloride would be observed in the aromatic region of the spectrum, corresponding to the protons on the benzoate ring. Due to the substitution of a hydroxyl group for a methoxy group at the C4-position, the electronic environment of the remaining aromatic protons is altered, leading to changes in their chemical shifts and coupling patterns. Furthermore, the spectrum of Impurity H will feature a signal corresponding to the phenolic hydroxyl proton, which is absent in the mebeverine spectrum. Conversely, the signal for the C4-methoxy group protons (typically a singlet around 3.8-3.9 ppm) present in the mebeverine spectrum will be absent in the spectrum of Impurity H.

The following table provides a comparative summary of the expected ¹H NMR data for Mebeverine and its Impurity H.

| Functional Group | Mebeverine Protons | Expected ¹H NMR Signal (Mebeverine) | Impurity H Protons | Expected ¹H NMR Signal (Impurity H) | Key Differentiator |

| Benzoate Ring | Aromatic H | Multiplets in the range of ~7.5-6.8 ppm | Aromatic H | Altered multiplets in the range of ~7.5-6.8 ppm | Different chemical shifts and coupling patterns due to -OH vs -OCH₃ group. |

| Benzoate Substituents | C3-OCH₃ & C4-OCH₃ | Two distinct singlets, ~3.9 ppm | C3-OCH₃ | One singlet, ~3.9 ppm | Absence of one methoxy signal. |

| Benzoate Substituents | (none) | (none) | C4-OH | A broad or sharp singlet (position variable) | Presence of a new hydroxyl proton signal. |

| p-Methoxyphenyl Ring | Aromatic H | Two doublets (AA'BB' system), ~7.1 & 6.8 ppm | Aromatic H | Two doublets (AA'BB' system), ~7.1 & 6.8 ppm | No significant change expected. |

| p-Methoxyphenyl Ring | OCH₃ | Singlet, ~3.8 ppm | OCH₃ | Singlet, ~3.8 ppm | No significant change expected. |

| Alkyl Chains | Ethyl, Butyl, etc. | Characteristic multiplets and triplets | Characteristic multiplets and triplets | No significant change expected. | No significant change expected. |

Note: Expected chemical shifts (ppm) are approximate and can vary based on the solvent and other experimental conditions. The table is for illustrative purposes.

Carbon-13 NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound provides a map of all the carbon atoms within the molecule. The chemical shifts are influenced by the local electronic environment of each carbon atom. Based on the structure of Impurity H, a predicted ¹³C NMR data table can be constructed by analyzing its constituent parts: the 4-hydroxy-3-methoxybenzoate moiety and the N-ethyl-N-(1-methyl-2-(4-methoxyphenyl)ethyl)amino butyl moiety.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | ~167 | Typical for an ester carbonyl carbon. |

| Aromatic C-O (benzoate) | ~151 | Attached to the ester oxygen and a hydroxyl group. |

| Aromatic C-O (benzoate) | ~147 | Attached to the methoxy group. |

| Aromatic CH (benzoate) | ~123 | Ortho to the carbonyl group. |

| Aromatic CH (benzoate) | ~115 | Ortho to the hydroxyl group. |

| Aromatic C (benzoate) | ~112 | Quaternary carbon attached to the butyl chain. |

| Aromatic C-O (phenyl) | ~158 | Attached to the methoxy group on the phenylethyl side. |

| Aromatic CH (phenyl) | ~130 | Para-substituted aromatic ring carbons. |

| Aromatic CH (phenyl) | ~114 | Para-substituted aromatic ring carbons. |

| Methoxy (-OCH₃, benzoate) | ~56 | Carbon of the methoxy group on the benzoate ring. |

| Methoxy (-OCH₃, phenyl) | ~55 | Carbon of the methoxy group on the phenylethyl ring. |

| N-CH₂ (butyl) | ~64 | Methylene (B1212753) group attached to the ester oxygen. |

| N-CH₂ (butyl) | ~52 | Methylene group attached to the nitrogen atom. |

| N-CH (methylethyl) | ~58 | Methine carbon adjacent to the nitrogen. |

| N-CH₂ (ethyl) | ~48 | Methylene group of the ethyl substituent on nitrogen. |

| CH₂ (butyl) | ~26-28 | The two internal methylene groups of the butyl chain. |

| CH₂ (phenylethyl) | ~40 | Methylene group attached to the aromatic ring. |

| CH₃ (methylethyl) | ~18 | Methyl group on the methylethyl chain. |

| CH₃ (ethyl) | ~12 | Methyl group of the ethyl substituent on nitrogen. |

This table is based on predicted values from standard chemical shift ranges and data from structurally similar compounds. chemicalbook.comnih.govchemicalbook.comphcogj.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For Impurity H, key correlations would be observed between:

The protons of the ethyl group (CH₂ and CH₃).

The protons along the butyl chain.

The protons of the methylethyl group and the adjacent methylene group of the phenylethyl moiety.

The aromatic protons on the benzoate and phenyl rings, showing their respective coupling patterns.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. rsc.org It would confirm the assignments made in the ¹H and ¹³C NMR spectra. For instance, the proton signal for the methoxy group on the benzoate ring would show a cross-peak with the corresponding carbon signal at approximately 56 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems. researchgate.net Key HMBC correlations for Impurity H would include:

A correlation from the protons of the N-CH₂ of the butyl chain to the ester carbonyl carbon, confirming the ester linkage.

Correlations from the aromatic protons of the benzoate ring to the carbonyl carbon.

Correlations from the protons of the N-ethyl and N-methylethyl groups to the carbons of the butyl chain, establishing the connectivity around the nitrogen atom.

Correlations from the methylene protons of the phenylethyl group to the aromatic carbons of the 4-methoxyphenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound (C₂₄H₃₃NO₅), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₂₄H₃₄NO₅⁺ | 416.2431 |

The high resolution of the measurement allows for the differentiation between molecules with the same nominal mass but different elemental compositions, providing a high degree of confidence in the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like Mebeverine and its impurities. daicelpharmastandards.comswgdrug.org In the positive ion mode, Impurity H would be readily detected as the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing further structural information. Expected fragmentation pathways would involve the cleavage of the ester bond and fragmentations around the tertiary amine, leading to characteristic product ions that can be used to piece together the structure of the impurity.

Infrared (IR) Spectroscopy for Functional Group Confirmation

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration |

| O-H (Phenolic) | 3500-3200 (broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Ester) | ~1715 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-O (Ester & Ether) | 1300-1000 | Stretching |

The presence of a broad absorption band in the 3500-3200 cm⁻¹ region would be indicative of the phenolic hydroxyl group. A strong absorption around 1715 cm⁻¹ would confirm the presence of the ester carbonyl group. The spectrum would also show characteristic absorptions for aromatic and aliphatic C-H bonds, as well as C-O stretching vibrations from the ester and ether functionalities. researchgate.net

Sophisticated Analytical Methodologies for the Quantitative Determination and Monitoring of Mebeverine Hydrochloride Impurity H

Development and Validation of Stability-Indicating Methods for Impurity Analysis

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. nih.govbenthamdirect.com The development of such methods is crucial for assessing the stability of a drug substance and ensuring that any changes in its purity profile over time are detected.

The core of developing a stability-indicating method involves subjecting the drug substance, in this case, Mebeverine (B1676125) Hydrochloride, to forced degradation or stress testing. nih.govtandfonline.com This process intentionally exposes the drug to a variety of harsh conditions to produce its potential degradation products. Common stress conditions include:

Acid and Base Hydrolysis: Degradation is induced by exposing the drug to acidic and basic solutions. nih.govbenthamdirect.com

Oxidation: The drug is treated with an oxidizing agent, such as hydrogen peroxide. nih.gov

Photolysis: The drug is exposed to ultraviolet or visible light to assess its photosensitivity. nih.gov

Thermal Stress: The drug is subjected to high temperatures to evaluate its thermal stability. tandfonline.com

Following forced degradation, the analytical method is developed to demonstrate specificity by successfully separating the intact Mebeverine Hydrochloride peak from the peaks of all generated degradation products, including Impurity H. tandfonline.comresearchgate.net This ensures that the method can be reliably used for the analysis of stability samples throughout the shelf-life of the product. Validation of the method is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to confirm its suitability for routine quality control. iajpr.comresearchgate.netindiandrugsonline.org

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of impurity analysis in the pharmaceutical industry due to its high resolving power. For Mebeverine Hydrochloride and its impurities, liquid chromatography techniques, particularly Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC), are the methods of choice.

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology provides substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. tandfonline.comresearchgate.net A validated stability-indicating UPLC method allows for the rapid and efficient separation of Mebeverine Hydrochloride from its process-related impurities and degradation products. tandfonline.com

The success of a UPLC separation hinges on the careful selection and optimization of the stationary phase (the column) and the mobile phase (the solvent system).

Stationary Phases: For the analysis of Mebeverine Hydrochloride and its impurities, reversed-phase columns are predominantly used. A particularly effective stationary phase is the Acquity C18 column (50 mm x 2.1 mm) with a 1.7 µm particle size, which has demonstrated successful separation of the drug from numerous impurities. tandfonline.comresearchgate.net The C18 stationary phase provides the necessary hydrophobicity to retain Mebeverine and its related substances, allowing for effective separation based on differences in their chemical structures.

Mobile Phase Systems: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. For the separation of Mebeverine impurities, a common mobile phase involves a buffered aqueous solution, such as diluted orthophosphoric acid, and an organic modifier like acetonitrile (B52724). tandfonline.comresearchgate.net The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of ionizable compounds like Mebeverine and its impurities.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Waters Acquity C18, 50 mm x 2.1 mm, 1.7 µm particle size | tandfonline.comresearchgate.net |

| Mobile Phase A | Orthophosphoric Acid | tandfonline.comresearchgate.net |

| Mobile Phase B | Acetonitrile | tandfonline.comresearchgate.net |

| Detection | UV at 225 nm | tandfonline.comresearchgate.net |

To achieve optimal separation of a complex mixture containing the main drug and multiple impurities with varying polarities, a gradient elution strategy is often employed. tandfonline.comresearchgate.net In this approach, the composition of the mobile phase is changed over the course of the analytical run. Typically, the percentage of the organic solvent (e.g., acetonitrile) is gradually increased. tandfonline.com This allows for the elution of weakly retained compounds early in the run, while more strongly retained compounds, such as non-polar impurities, are eluted later as the solvent strength increases. This technique provides superior resolution and peak shape for all components compared to an isocratic (constant mobile phase composition) method and significantly reduces the total analysis time, with total elution being achieved in as little as eight minutes. tandfonline.com

HPLC remains a robust and widely used technique for the routine quality control and analysis of pharmaceutical products. uokerbala.edu.iq Numerous stability-indicating HPLC methods have been developed for the determination of Mebeverine Hydrochloride in the presence of its impurities and degradation products. nih.govnih.govcognizancejournal.com

Reverse-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for this purpose. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A variety of C18 and C8 columns are suitable, although other stationary phases like cyano columns have also been successfully used. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or ammonium acetate) and an organic solvent like acetonitrile or methanol. nih.govindiandrugsonline.orgcognizancejournal.com The choice of column and mobile phase composition is optimized to achieve the best possible separation between Mebeverine Hydrochloride and Impurity H, as well as other related substances.

| Stationary Phase | Mobile Phase Composition | Detection | Reference |

|---|---|---|---|

| Symmetry C18 (4.6 mm x 150 mm, 5 µm) | 50 mM KH2PO4, Acetonitrile, Tetrahydrofuran (B95107) (63:35:2; v/v/v) | Not Specified | nih.gov |

| Reversed Phase Cyano Column (4.6 mm x 250 mm, 5 µm) | Acetonitrile, Water (70:30 v/v), pH 7 | UV at 221 nm | nih.gov |

| ODS2-C18 (4.6 mm x 150 mm) | 0.02 M Potassium Dihydrogen Phosphate, Acetonitrile (30:70 v/v), pH 3.6 | UV at 240 nm | cognizancejournal.com |

| Phenomenex® Luna C18 (4.6 mm x 250 mm, 5 µm) | Gradient of Water and Methanol | UV at 254 nm | benthamdirect.comresearchgate.net |

| µBondapak C18 (10 µm) | Acetonitrile, Water (1:1 v/v), pH 2.9 | UV at 205 nm | researchgate.net |

High-Performance Liquid Chromatography (HPLC) Methodologies

Specific Chromatographic Conditions for Impurity H Resolution

The effective separation of Mebeverine Hydrochloride Impurity H from the parent API and other related substances is paramount for accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice, utilizing reversed-phase chromatography to achieve the necessary resolution. The development of a successful method hinges on the meticulous optimization of several key parameters.

Separation is typically achieved on a C18 stationary phase, which provides the necessary hydrophobicity to retain mebeverine and its impurities. cognizancejournal.comnih.gov The mobile phase composition is critical; a common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic modifier, most commonly acetonitrile. cognizancejournal.comnih.gov The pH of the aqueous phase is adjusted to control the ionization state of the analytes and optimize peak shape and retention. For instance, a pH of 3.5 has been used effectively in methods for mebeverine analysis. cognizancejournal.com The flow rate is optimized to ensure efficient separation within a reasonable analysis time, with typical rates around 1.0 mL/min for standard HPLC columns. cognizancejournal.comijrpr.com Column temperature is also controlled, often maintained at ambient temperature (e.g., 25°C), to ensure reproducibility of retention times. ijrpr.com

Below is a table summarizing typical chromatographic conditions for the resolution of mebeverine and its related substances, including Impurity H.

| Parameter | Condition | Rationale |

| Column | ODS C18 (e.g., 4.6 mm x 150 mm, 5 µm) cognizancejournal.comnih.gov | Provides optimal hydrophobic interaction for separation of mebeverine and its structurally similar impurities. |

| Mobile Phase | Potassium Dihydrogen Phosphate Buffer : Acetonitrile cognizancejournal.comnih.gov | Acetonitrile acts as the organic modifier to elute compounds, while the buffer controls pH and ionic strength. |

| pH | Adjusted to ~3.5 with an acid (e.g., Phosphoric Acid) cognizancejournal.com | Optimizes the ionization state of the analytes, improving peak shape and resolution. |

| Flow Rate | 1.0 mL/min cognizancejournal.comijrpr.com | Ensures a balance between efficient separation and practical run time. |

| Detection | UV at 263 nm ijrpr.comnih.gov | Wavelength at which mebeverine and its chromophore-containing impurities exhibit maximum absorbance. |

| Injection Volume | 20 µL cognizancejournal.comijrpr.com | A standard volume for analytical HPLC to ensure reproducibility. |

| Column Temp. | 25°C (Ambient) ijrpr.com | Maintains consistent retention times and prevents degradation. |

Hyphenated Chromatographic Techniques for Comprehensive Impurity Profiling

While HPLC with UV detection is suitable for quantification, hyphenated techniques that couple chromatography with mass spectrometry are indispensable for the definitive identification and structural confirmation of impurities.

LC-MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it an essential tool for impurity profiling. researchgate.netnih.gov After the chromatographic separation of Impurity H from mebeverine, the eluent is directed into the mass spectrometer. Here, the molecules are ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

This technique provides the molecular weight of the impurity, which is a critical first step in its identification. For unequivocal structural confirmation, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the specific ion corresponding to Impurity H is selected and subjected to fragmentation. The resulting fragmentation pattern provides a molecular fingerprint, offering detailed structural information that can be used to confirm its identity as 4-(Ethyl(1-(4-methoxyphenyl)propan-2-yl)amino)butyl 4-hydroxy-3-methoxybenzoate. lgcstandards.com The use of HPLC-MS/MS is particularly advantageous as it can detect and characterize impurities at very low levels, often in the sub-ppm range. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile impurities. thermofisher.com However, its application to this compound requires careful consideration. A primary challenge is the thermal stability of the analyte. Mebeverine and its related compounds can be susceptible to degradation at the high temperatures used in the GC injector port. nih.gov This thermal degradation can lead to the formation of artifacts and result in an inaccurate impurity profile.

Therefore, if GC-MS is to be used, method development must focus on minimizing thermal stress. This may involve using a lower injection temperature or employing derivatization techniques to increase the volatility and thermal stability of the impurity. Despite these challenges, GC-MS, particularly with high-resolution mass spectrometry (HRMS), can provide highly accurate mass measurements, which aids in determining the elemental composition of unknown impurities. thermofisher.com However, due to the potential for thermal degradation, LC-MS is generally the more robust and preferred method for analyzing mebeverine and its impurities. nih.gov

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) in Impurity Screening

Thin Layer Chromatography (TLC) and its more advanced version, High-Performance Thin Layer Chromatography (HPTLC), serve as valuable tools for the rapid screening of impurities. nih.gov These techniques are particularly useful for preliminary checks of raw materials and for monitoring reaction progress during synthesis.

HPTLC offers significant advantages over conventional TLC, including higher resolution, greater sensitivity, and improved quantification capabilities. nih.goviipseries.org This is achieved through the use of HPTLC plates with a smaller and more uniform particle size for the stationary phase (typically silica gel). iipseries.orgacclmp.com

For screening Impurity H, a sample solution is applied to the HPTLC plate, which is then developed in a chamber containing a suitable mobile phase. A mobile phase system such as absolute ethanol, methylene (B1212753) chloride, and triethylamine in a specific ratio could potentially separate mebeverine from its impurities. researchgate.net After development, the separated spots are visualized under UV light. The presence of a spot at a different retention factor (Rf) value than the main mebeverine spot indicates the presence of an impurity. The intensity of the spot can provide a semi-quantitative estimate of the impurity level. HPTLC allows for the parallel analysis of many samples, making it a cost-effective and efficient screening method. acclmp.com

| Feature | Conventional TLC | HPTLC |

| Plate Size | Larger (e.g., 20x20 cm) | Smaller (e.g., 10x10 cm or 10x20 cm) iipseries.orgacclmp.com |

| Particle Size | Larger, less uniform | Smaller, more uniform iipseries.org |

| Resolution | Lower | Higher nih.gov |

| Sensitivity | Lower | Higher iipseries.org |

| Analysis Time | Longer | Shorter (7-20 minutes) iipseries.org |

| Quantification | Semi-quantitative | Capable of accurate quantitative analysis nih.gov |

Spectroscopic Quantification Methods within Chromatographic Frameworks

In both HPLC and UPLC systems, Ultraviolet (UV) detection is the most common and robust method for the quantification of Mebeverine Hydrochloride and its impurities. mdpi.com This technique relies on the principle that molecules containing chromophores—parts of the molecule that absorb UV light—will absorb light at specific wavelengths. The primary chromophore in both mebeverine and Impurity H is the substituted phenolic ring. mdpi.com

To quantify Impurity H, the HPLC system is equipped with a UV detector set to the wavelength of maximum absorbance (λmax) for the compound. For mebeverine and its structurally related impurities, this wavelength is typically around 263 nm. cognizancejournal.comijrpr.comnih.gov As the separated impurity passes through the detector's flow cell, it absorbs UV light. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the impurity in the sample.

The detector generates a signal that results in a peak in the chromatogram. The area of this peak is integrated and compared to the peak area of a reference standard of Impurity H at a known concentration. This comparison allows for the precise and accurate calculation of the amount of Impurity H in the sample. The method's linearity is established by analyzing a series of calibration standards across a range of concentrations. nih.govijrpr.com

Diode Array Detection (DAD) for Peak Purity Assessment

In high-performance liquid chromatography (HPLC), the assurance of peak purity is critical to guarantee that a chromatographic peak corresponds to a single, pure compound. Diode Array Detection (DAD) serves as a powerful tool for this purpose by providing spectral information in addition to chromatographic data. lcms.czsemanticscholar.org A DAD detector acquires absorbance data across a wide range of wavelengths simultaneously, generating a complete UV-visible spectrum for every point in time of the chromatogram. lcms.cz

For the analysis of this compound, DAD is employed to confirm the spectral homogeneity of the corresponding chromatographic peak. The assessment involves a computerized comparison of spectra taken at different points across the peak profile, including the upslope, apex, and downslope. chromatographyonline.com If the peak represents a single compound, the normalized spectra will be identical. The system calculates a "purity angle," which is a measure of the similarity between the spectra within the peak. This angle is then compared against a "purity threshold," a value calculated from the spectral noise of the baseline. researchgate.net A purity angle below the threshold indicates that no significant spectral heterogeneity is detected, confirming the peak's purity. This technique is sensitive enough to detect co-eluting impurities at levels as low as 0.1%. lcms.cz

Table 1: Example of DAD Peak Purity Assessment for Impurity H

| Parameter | Result | Acceptance Criterion | Pass/Fail |

| Peak Retention Time | 5.8 min | Report | N/A |

| Purity Angle | 0.125 | ≤ Purity Threshold | Pass |

| Purity Threshold | 0.280 | N/A | N/A |

| Spectral Confirmation | Match | Spectrum conforms to reference | Pass |

Comprehensive Method Validation According to ICH Guidelines Q2(R1)

Validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. europa.eu For the quantitative determination of this compound, the analytical method is comprehensively validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. jordilabs.comloesungsfabrik.de This ensures the reliability, accuracy, and precision of the results obtained. The validation process encompasses a series of specific tests designed to evaluate the performance characteristics of the method. fda.gov These characteristics include specificity, linearity, range, accuracy, precision, and robustness. loesungsfabrik.de

Specificity and Selectivity Studies, including Forced Degradation Samples

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. ich.org To demonstrate the specificity of the method for this compound, forced degradation studies are performed on the Mebeverine Hydrochloride drug substance. nih.govnih.gov

These studies involve subjecting the drug substance to a variety of stress conditions more severe than standard accelerated stability testing. nih.gov This is done to intentionally generate potential degradation products and demonstrate that the method can effectively separate Impurity H from the parent drug and any newly formed degradants. researchgate.net Typical stress conditions include:

Acid Hydrolysis: (e.g., 1 M HCl at 80°C)

Base Hydrolysis: (e.g., 0.1 M NaOH at room temperature) researchgate.net

Oxidative Degradation: (e.g., 30% H₂O₂ at 70°C) researchgate.net

Thermal Degradation: (e.g., solid drug at 105°C)

Photolytic Degradation: (e.g., exposure to UV light)

The resulting stressed samples are analyzed, and the chromatograms are examined to ensure that the peak for Impurity H is well-resolved from the Mebeverine Hydrochloride peak and all other degradation product peaks. nih.gov The peak purity of Impurity H is also assessed using DAD to confirm that no degradants are co-eluting. researchgate.net

Table 2: Summary of Forced Degradation Study Results

| Stress Condition | % Degradation of Mebeverine HCl | Resolution between Impurity H and Nearest Peak | Impurity H Peak Purity |

| Acid Hydrolysis (1 M HCl) | 15.2% | > 2.0 | Pass |

| Base Hydrolysis (0.1 M NaOH) | 21.5% | > 2.0 | Pass |

| Oxidation (30% H₂O₂) | 18.8% | > 2.0 | Pass |

| Thermal (105°C) | 8.5% | > 2.0 | Pass |

| Photolytic (UV light) | 5.1% | > 2.0 | Pass |

Linearity and Range Determination for Impurity H

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For an impurity, the range is typically established from the limit of quantification (LOQ) to 120% of the impurity specification limit. ich.org

To determine the linearity for Impurity H, a series of at least five standard solutions with concentrations spanning the desired range are prepared and analyzed. A calibration curve is then constructed by plotting the peak area response against the concentration of Impurity H. The linearity is evaluated by performing a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated to demonstrate the linear relationship. ijpsnonline.com An r² value of greater than 0.99 is generally considered acceptable. wjpps.com

Table 3: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.5 (LOQ) | 5,210 |

| 1.0 | 10,350 |

| 2.5 | 25,900 |

| 5.0 | 51,500 |

| 6.0 (120%) | 62,100 |

| Regression Analysis | |

| Correlation Coefficient (r²) | 0.9995 |

| Slope | 10250 |

| Y-intercept | 155 |

Accuracy (Recovery) Assessment

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is typically assessed through recovery studies by adding a known amount of the impurity standard (spiking) into a sample matrix (e.g., a placebo or the drug product).

The accuracy of the method for Impurity H is evaluated at a minimum of three concentration levels, covering the specified range (e.g., 50%, 100%, and 150% of the target concentration). humanjournals.com At each level, samples are prepared in triplicate and analyzed. The percentage recovery is calculated by comparing the amount of Impurity H found by the method to the known amount that was added. Acceptance criteria are typically set between 90.0% and 110.0% recovery.

Table 4: Accuracy (Recovery) Results for Impurity H

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) (n=3) | Mean Recovery (%) | % RSD |

| 50% | 2.5 | 2.48 | 99.2% | 0.8% |

| 100% | 5.0 | 5.04 | 100.8% | 0.5% |

| 150% | 7.5 | 7.45 | 99.3% | 0.7% |

Precision Evaluation (Repeatability and Intermediate Precision)

Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time. ich.org It is determined by analyzing a minimum of six replicate preparations of a homogeneous sample spiked with Impurity H at 100% of the test concentration. europa.eu

Intermediate Precision (Inter-assay Precision): This evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment. europa.eu The analysis is repeated on a different day by a different analyst to assess the method's reproducibility.

The precision is expressed as the Relative Standard Deviation (%RSD) of the series of measurements. A low %RSD (typically not more than 2.0%) indicates a high degree of precision. ijpsnonline.comijrpr.com

Table 5: Precision Results for Impurity H

| Precision Type | Parameter | Results (% Assay) | Mean | % RSD |

| Repeatability | Analyst 1, Day 1 (n=6) | 99.5, 100.2, 99.8, 100.5, 99.9, 100.1 | 100.0 | 0.35% |

| Intermediate Precision | Analyst 2, Day 2 (n=6) | 100.8, 101.2, 100.5, 101.0, 100.7, 101.1 | 100.9 | 0.28% |

Robustness Testing of the Analytical Method

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. ijrpr.com The robustness of the method for Impurity H is tested by making minor changes to critical chromatographic parameters.

Examples of parameters that are varied include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min) ijrpr.com

Mobile phase composition (e.g., ±2% organic content)

Column temperature (e.g., ±5°C)

pH of the mobile phase buffer (e.g., ±0.2 units)

The effect of these changes on system suitability parameters, such as peak resolution, tailing factor, and theoretical plates, is evaluated. The method is considered robust if the system suitability criteria are met under all the varied conditions. nih.gov

Table 6: Robustness Study of the Analytical Method for Impurity H

| Parameter Varied | Modification | Resolution | Tailing Factor | System Suitability |

| Flow Rate | 0.9 mL/min | 2.8 | 1.1 | Pass |

| 1.1 mL/min | 2.6 | 1.1 | Pass | |

| Mobile Phase % Organic | -2% | 2.5 | 1.2 | Pass |

| +2% | 2.9 | 1.1 | Pass | |

| Column Temperature | 25°C | 2.6 | 1.2 | Pass |

| 35°C | 2.8 | 1.1 | Pass |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) for Impurity H

The sensitivity of an analytical method is a critical parameter in the quantitative determination of impurities, ensuring that even trace amounts of a specific substance can be reliably detected and measured. For this compound, the limit of detection (LOD) and limit of quantification (LOQ) are established through rigorous method validation studies. These parameters define the lowest concentration of the impurity that can be distinguished from background noise and the lowest concentration that can be quantitatively determined with suitable precision and accuracy, respectively.

Detailed research into the analysis of mebeverine hydrochloride and its related substances has led to the development of highly sensitive, stability-indicating ultra-performance liquid chromatography (UPLC) methods. researchgate.net One pivotal study successfully developed and validated a UPLC method capable of separating mebeverine hydrochloride from eight potential impurities, designated as Impurity A through Impurity H, as well as various degradation products. researchgate.net

The validation of this method was performed in accordance with the International Conference on Harmonisation (ICH) guidelines, which necessitates the experimental determination of LOD and LOQ values for each specified impurity. researchgate.net The determination of these limits for Impurity H was integral to the validation process, confirming the method's suitability for quality control in the manufacturing and stability assessment of mebeverine hydrochloride. researchgate.net The method employed a Waters Acquity C18 column (50 mm x 2.1 mm, 1.7 µm particle size) with UV detection at 225 nm, utilizing a gradient elution with orthophosphoric acid and acetonitrile as the mobile phase. researchgate.net

While the study confirms that the validation included the determination of linearity, precision, and accuracy for all eight impurities, including Impurity H, the specific numerical values for the LOD and LOQ for Impurity H are not detailed in the available scientific literature. researchgate.net The establishment of these values is typically based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

The research findings confirm that a sophisticated and fully validated UPLC method exists for the specific and sensitive determination of this compound. The validation process ensures that the method possesses the requisite sensitivity to control this impurity at levels compliant with regulatory standards.

Table 1: Summary of Determined Validation Parameters for this compound

| Parameter | Status | Methodology |

| Limit of Detection (LOD) | Determined | Based on ICH guidelines; specific value not publicly reported. researchgate.net |

| Limit of Quantification (LOQ) | Determined | Based on ICH guidelines; specific value not publicly reported. researchgate.net |

Regulatory and Quality Control Aspects of Mebeverine Hydrochloride Impurity H

Adherence to International Conference on Harmonisation (ICH) Guidelines on Impurities (ICH Q3A, Q3B)

The manufacturing and control of active pharmaceutical ingredients (APIs) and finished drug products are governed by globally recognized standards to ensure patient safety. The International Conference on Harmonisation (ICH) provides a comprehensive set of guidelines that are widely adopted by regulatory authorities worldwide. Specifically, the control of impurities in new drug substances and new drug products is detailed in the ICH Q3A and ICH Q3B guidelines, respectively.

Manufacturers of Mebeverine (B1676125) Hydrochloride are required to adhere to these guidelines for all impurities, including Impurity H.

ICH Q3A (Impurities in New Drug Substances): This guideline mandates the identification and characterization of impurities in the API. It requires that a rationale be provided for setting acceptance criteria for impurities and that these limits are justified by safety data.

ICH Q3A (Impurities in New Drug Products): This guideline focuses on impurities that arise during the manufacturing of the finished dosage form, including degradation products of the API or reaction products of the API with excipients.

Adherence to these guidelines ensures that a thorough understanding of the impurity profile of Mebeverine Hydrochloride is established and that any potential risks associated with impurities like Impurity H are rigorously controlled.

Establishment of Reporting, Identification, and Qualification Thresholds for Impurity H

The ICH Q3A and Q3B guidelines establish specific thresholds for reporting, identifying, and qualifying impurities. These thresholds are based on the maximum daily dose of the drug. While specific thresholds for Mebeverine Hydrochloride Impurity H are not publicly disclosed and are specific to each manufacturer's filing, the general ICH Q3B thresholds serve as a mandatory framework. These thresholds determine the level at which an impurity must be reported, structurally identified, and subjected to toxicological qualification to ensure its safety.

Below is an interactive table outlining the standard thresholds from the ICH Q3B guideline, which would be applicable to impurities like Impurity H found in Mebeverine Hydrochloride finished products.

ICH Q3B Thresholds for Impurities in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.1% | 0.2% or 1.0 mg per day intake (whichever is lower) | 0.5% or 1.0 mg per day intake (whichever is lower) |

The establishment of these thresholds is a critical step in the quality control process. It ensures that any batch of Mebeverine Hydrochloride containing Impurity H above the specified limits is not released, thereby safeguarding public health.

Strategies for Impurity Control throughout the Manufacturing Process

A robust impurity control strategy is multifaceted, encompassing controls at every stage of production, from raw materials to the final drug product. scribd.com This proactive approach is essential to minimize the formation and presence of this compound.

In-process controls are crucial for monitoring the manufacturing process in real-time to ensure it remains within its validated parameters. For Mebeverine Hydrochloride synthesis, this involves monitoring critical process parameters such as temperature, reaction time, and pH, which can influence the formation of impurities. Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed at various steps to track the level of Impurity H and other related substances. scribd.comnih.gov By identifying and controlling the process steps where Impurity H might form, manufacturers can proactively prevent its presence in the final product.

The quality of the final API is fundamentally dependent on the quality of the starting materials and intermediates. ekb.eg Rigorous testing of all raw materials used in the synthesis of Mebeverine Hydrochloride is a primary line of defense against impurities. scribd.comresearchgate.net This includes not only the key starting materials but also solvents and reagents. Analytical methods are used to ensure that these materials meet their predefined specifications and are free from contaminants that could either be Impurity H precursors or interfere with the manufacturing process leading to its formation. ekb.eg

Before a batch of Mebeverine Hydrochloride can be released to the market, it must undergo comprehensive testing to confirm it meets all quality specifications. scribd.com A critical component of this release testing is the analysis for impurities. Stability-indicating analytical methods, such as the validated Reverse Phase HPLC (RP-HPLC) methods, are used to accurately quantify the levels of Impurity H and other degradation products. nih.govijrpr.com These methods must be sensitive, specific, and accurate to ensure that the level of Impurity H in the final product is below the established and qualified safety limit. scribd.comresearchgate.net

Role of Certified Reference Standards for this compound in Analytical Laboratories

Certified Reference Standards (CRS) are indispensable tools in pharmaceutical analytical laboratories. volza.comvolza.com A CRS for this compound is a highly purified and well-characterized sample of the impurity itself. pharmaffiliates.com Its role is fundamental to the accurate and reliable quality control of Mebeverine Hydrochloride. ulisboa.pt

The primary functions of a CRS for Impurity H include:

Identification: By comparing the chromatographic retention time or spectral data of a peak in a sample with that of the CRS, analysts can definitively identify the presence of Impurity H.

Quantification: The CRS is used to prepare calibration standards to accurately determine the concentration of Impurity H in a sample. This is essential for ensuring that the impurity level is below the reporting, identification, and qualification thresholds. ijrpr.com

Method Validation: Reference standards are used to validate the performance of analytical methods, ensuring they are specific, precise, and accurate for detecting and quantifying Impurity H.

The availability and use of a certified reference standard for this compound are, therefore, a regulatory requirement and a cornerstone of the analytical practices that ensure the quality and safety of the final drug product. volza.com

Impact of Impurity Profile on Regulatory Submissions and Market Authorization

The impurity profile of a drug substance is a comprehensive list of identified and unidentified impurities present in a drug substance. globalpharmatek.com This profile is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission for market authorization. ijdra.com A thorough understanding and control of the impurity profile are essential, as the presence of impurities, even at trace levels, can affect the safety and efficacy of the final pharmaceutical product. ijdra.comglobalpharmatek.com

For a drug such as Mebeverine Hydrochloride, the presence of Impurity H must be addressed within the framework of established regulatory guidelines, primarily the ICH Q3A(R2) guideline, which pertains to impurities in new drug substances. europa.euich.org

Table 1: Chemical Identity of Mebeverine Hydrochloride and Impurity H

| Compound Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |

| Mebeverine Hydrochloride | 4-(Ethyl(1-(4-methoxyphenyl)propan-2-yl)amino)butyl 3,4-dimethoxybenzoate hydrochloride | 2753-45-9 | C₂₅H₃₅NO₅ · HCl | 466.01 |

| This compound | 4-[Ethyl[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]butyl 4-hydroxy-3-methoxybenzoate | 2514745-46-9 | C₂₄H₃₃NO₅ | 415.53 |

Source: Pharmaffiliates pharmaffiliates.com, Alentris Research Pvt. Ltd. alentris.org, Simson Pharma Limited simsonpharma.com, Sigma-Aldrich sigmaaldrich.com

The impact of this compound on a regulatory submission is determined by its level relative to specific thresholds defined by the ICH. ich.orgpharmaffiliates.com These thresholds trigger requirements for reporting, identification, and qualification.

Reporting Threshold: This is the level above which an impurity must be reported in the regulatory submission. For a new drug substance with a maximum daily dose of ≤ 2 grams, the reporting threshold is 0.05%. pharmaffiliates.com Any level of Impurity H at or above this concentration in Mebeverine Hydrochloride must be documented.

Identification Threshold: If the level of an impurity exceeds this threshold, the manufacturer must identify its chemical structure. ich.org For a drug with a maximum daily dose of ≤ 2 grams/day, the ICH Q3A(R2) guideline sets the identification threshold at 0.10%. pharmaffiliates.com Therefore, if Impurity H is present above 0.10%, its structure, as shown in Table 1, must be confirmed and reported. ich.org

Qualification Threshold: This is the most critical threshold. If an impurity is present at a level above the qualification threshold, its biological safety must be established. ich.org For a maximum daily dose of ≤ 2 grams/day, this threshold is typically 0.15%. pharmaffiliates.com Qualification involves acquiring and evaluating data to establish the safety of that specific impurity at the observed level. ich.org

Table 2: ICH Thresholds for Impurities in New Drug Substances (Applicable to Mebeverine)

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |

Source: ICH Q3A(R2) Guideline ich.org, Pharmaffiliates pharmaffiliates.com

The qualification process for this compound, should it exceed the 0.15% level, can follow several pathways:

Demonstrating that the impurity is also a significant metabolite in animal or human studies. ich.org

Citing adequate scientific literature to justify the proposed acceptance criterion as safe. nih.gov

Conducting specific toxicology studies on the impurity itself or on the drug substance containing a representative amount of the impurity. ich.orgnih.gov

Failure to adequately report, identify, or qualify an impurity like Impurity H can have significant consequences for a regulatory submission. Regulatory agencies may issue a refusal-to-file letter, request additional information leading to delays in the approval timeline, or deny market authorization altogether. pharmaffiliates.compharmiweb.com A well-characterized impurity profile, which includes a thorough assessment of impurities like this compound, demonstrates a deep understanding of the drug substance and a robust manufacturing process, which are fundamental to achieving regulatory approval and ensuring patient safety. pharmaffiliates.comijpsjournal.com

Future Research Trajectories for Mebeverine Hydrochloride Impurity H

Development of Orthogonal and Advanced Analytical Techniques for Ultra-Trace Impurity Detection

The detection and characterization of impurities at ultra-trace levels are critical for maintaining the quality of pharmaceutical products. Future research must focus on developing more sensitive and specific analytical methods. Orthogonal analytical techniques, which involve using multiple, distinct methods to analyze a single sample, are essential for comprehensive impurity profiling. Combining techniques like High-Performance Liquid Chromatography (HPLC) with different detection methods such as Photodiode Array (PDA) and Mass Spectrometry (MS) can provide a more complete characterization of impurities like Impurity H. lcms.czchemass.si

Advanced hyphenated techniques are at the forefront of this research. Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are powerful tools for the identification and structural elucidation of trace-level impurities. nih.gov For an impurity like Mebeverine (B1676125) Hydrochloride Impurity H, these techniques can offer invaluable data on its molecular weight, structure, and purity, which is not always possible with a single detection method. lcms.czchemass.si The goal is to achieve lower limits of detection (LOD) and quantification (LOQ), ensuring that even minute quantities of Impurity H can be accurately measured and controlled.

Table 1: Advanced Analytical Techniques for Impurity H Detection

| Analytical Technique | Principle of Operation | Applicability for Impurity H Detection |

|---|---|---|